![molecular formula C36H36N4O8 B590045 7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 CAS No. 1329610-90-3](/img/no-structure.png)

7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

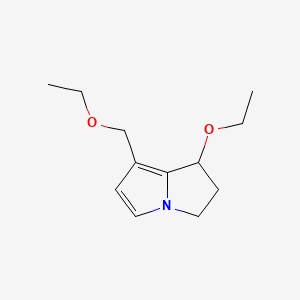

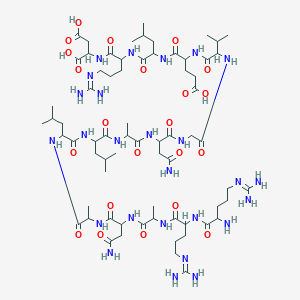

“7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3” is a compound with the CAS number 1329610-90-3 . It is used in proteomics research . The compound has a molecular formula of C36H33D3N4O8 and a molecular weight of 655.71 .

Molecular Structure Analysis

The compound’s IUPAC name is [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate .Physical And Chemical Properties Analysis

The compound is a yellow solid that is soluble in Chloroform, Dichloromethane, DMSO, and Methanol . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3, commonly known as Irinotecan or CPT-11, is a water-soluble derivative of camptothecin with broad-spectrum anticancer activity. Studies have explored its pharmacokinetics, revealing that it undergoes extensive metabolism in the liver, primarily by carboxylesterase enzymes to its active metabolite SN-38, which exhibits potent topoisomerase I inhibitory activity. This conversion is critical for its antitumor efficacy, as SN-38 is significantly more cytotoxic than CPT-11 itself. The pharmacokinetic profile of CPT-11 includes a biexponential decrease in plasma concentration with a half-life conducive to sustained SN-38 levels, contributing to its antitumor activity (Kaneda et al., 1990; Humerickhouse et al., 2000).

Antitumor Activity

The antitumor activity of CPT-11 stems from its ability to inhibit DNA topoisomerase I, an enzyme critical for DNA replication. The active metabolite SN-38 intercalates into DNA strands, preventing the relegation of the cleaved DNA strands and leading to DNA damage and tumor cell death. This mechanism underlies the broad-spectrum antitumor efficacy of CPT-11 against various cancers, including colorectal, lung, and ovarian cancers, as demonstrated in preclinical and clinical studies (Rowinsky et al., 1994; Kawato et al., 1991).

Enzymatic Activation and Metabolic Pathways

The activation of CPT-11 to SN-38 by carboxylesterases is a critical step in its pharmacologic effect. Studies highlight the role of human liver carboxylesterase isoforms in this process, with variations in enzyme activity influencing drug efficacy and toxicity. Additionally, the involvement of cytochrome P450 enzymes in generating other metabolites from CPT-11, which may contribute to its side effect profile and therapeutic outcomes, has been documented (Sai et al., 2001; Guichard et al., 1998).

Therapeutic Enhancements

Research has focused on enhancing the therapeutic index of CPT-11 through various strategies, including targeted delivery systems and gene therapy approaches to increase the conversion rate of CPT-11 to SN-38 within tumors. These approaches aim to maximize antitumor activity while minimizing systemic toxicity, opening new avenues for the use of CPT-11 in cancer treatment (Oosterhoff et al., 2005).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 involves the conversion of camptothecin to the target compound through a series of chemical reactions.", "Starting Materials": [ "Camptothecin", "Ethyl bromoacetate", "4-Amino-1-benzylpiperidine", "Triethylamine", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Deuterium oxide" ], "Reaction": [ "Camptothecin is reacted with ethyl bromoacetate and triethylamine in chloroform to form 7-ethylcamptothecin.", "7-Ethylcamptothecin is reacted with 4-amino-1-benzylpiperidine and triethylamine in chloroform to form 7-ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)camptothecin.", "The resulting compound is then reacted with a mixture of deuterium oxide and hydrochloric acid to exchange the hydrogen atoms with deuterium atoms, resulting in 7-ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3.", "The final compound is purified through a series of extractions using sodium bicarbonate, sodium chloride, and ethanol to obtain the desired product." ] } | |

Número CAS |

1329610-90-3 |

Nombre del producto |

7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 |

Fórmula molecular |

C36H36N4O8 |

Peso molecular |

655.722 |

InChI |

InChI=1S/C36H36N4O8/c1-3-24-25-16-23(48-35(44)39-14-12-22(13-15-39)37-34(43)47-19-21-8-6-5-7-9-21)10-11-29(25)38-31-26(24)18-40-30(31)17-28-27(32(40)41)20-46-33(42)36(28,45)4-2/h5-11,16-17,22,45H,3-4,12-15,18-20H2,1-2H3,(H,37,43)/t36-/m0/s1/i1D3 |

Clave InChI |

VIMPFWDMNDERMS-ZWOZLHPGSA-N |

SMILES |

CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 |

Sinónimos |

4-[[(Phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic Acid (4S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)

![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)